molecular formula C20H24ClN3O3 B250811 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B250811
M. Wt: 389.9 g/mol
InChI Key: DPWPPCKCGULSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. This compound has been shown to have a high degree of selectivity for specific kinases, which makes it a promising candidate for targeted therapy.

Mechanism of Action

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its therapeutic effects by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. This compound has been shown to target kinases such as BTK, FLT3, and JAK3, which are known to play a critical role in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for specific kinases, which minimizes off-target effects. This compound has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. This compound has also been shown to have minimal toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments include its high degree of selectivity, low toxicity, and potent therapeutic effects. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the development of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide as a therapeutic agent. These include the optimization of the synthesis process to reduce costs and increase yield, the development of combination therapies to enhance the efficacy of this compound, and the evaluation of this compound in clinical trials for various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 2-(4-methoxyphenoxy)acetic acid. This intermediate is then treated with various reagents and catalysts to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound can inhibit the activity of specific kinases that are involved in cell proliferation and survival. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival in animal models of lymphoma and leukemia.

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H24ClN3O3/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

DPWPPCKCGULSEJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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